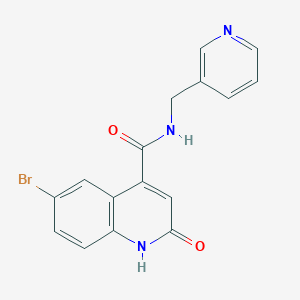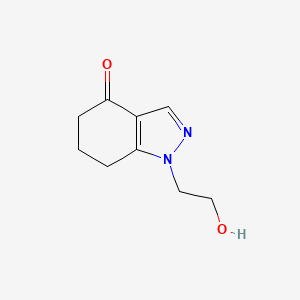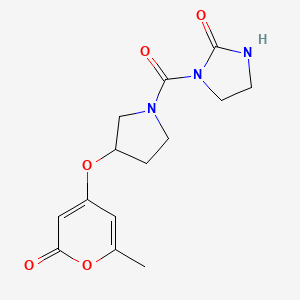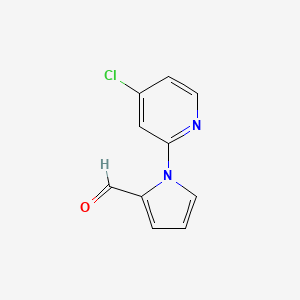![molecular formula C16H13ClFN5O B2996029 N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105199-91-4](/img/no-structure.png)
N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13ClFN5O and its molecular weight is 345.76. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed various synthetic routes and methodologies for creating analogues of N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide and similar compounds. These efforts aim at understanding the structural requirements for biological activity and enhancing certain physicochemical properties. For instance, the synthesis of 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide involves condensation reactions and aims at generating compounds with potential antitumor activity (Hao et al., 2017). Similarly, the synthesis and characterization of research chemicals like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide focus on elucidating the chemical and physical properties of new compounds (McLaughlin et al., 2016).
Biological Activities and Potential Therapeutic Applications
The primary focus of research on compounds related to N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is their potential biological activities, including antitumor, antimicrobial, and other therapeutic effects. For example, compounds synthesized with similar structural frameworks have been evaluated for their antitumor activities against various cancer cell lines, demonstrating the potential for these compounds to inhibit cancer cell proliferation (Ji et al., 2018). Moreover, antimicrobial activities have been reported for new 1,2,4-triazole derivatives, indicating their potential as therapeutic agents against bacterial infections (Bektaş et al., 2007).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with 3-fluoroaniline to form N-(3-chloro-4-methylphenyl)-3-fluoro-4-methylbenzamide. The final compound is obtained by reacting N-(3-chloro-4-methylphenyl)-3-fluoro-4-methylbenzamide with sodium azide and copper (I) iodide to form N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide.", "Starting Materials": [ "3-chloro-4-methylbenzoic acid", "thionyl chloride", "3-fluoroaniline", "sodium azide", "copper (I) iodide" ], "Reaction": [ "3-chloro-4-methylbenzoic acid is reacted with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride.", "3-chloro-4-methylbenzoyl chloride is reacted with 3-fluoroaniline to form N-(3-chloro-4-methylphenyl)-3-fluoro-4-methylbenzamide.", "N-(3-chloro-4-methylphenyl)-3-fluoro-4-methylbenzamide is reacted with sodium azide and copper (I) iodide to form N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide." ] } | |
Número CAS |
1105199-91-4 |
Nombre del producto |
N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide |
Fórmula molecular |
C16H13ClFN5O |
Peso molecular |
345.76 |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)-5-(3-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClFN5O/c1-9-5-6-12(8-13(9)17)20-16(24)14-15(22-23-21-14)19-11-4-2-3-10(18)7-11/h2-8H,1H3,(H,20,24)(H2,19,21,22,23) |
Clave InChI |
AVUYTHGSKFWGSP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)F)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}[(4-methylphenyl)sulfonyl]azanide](/img/structure/B2995946.png)
![2-Chloro-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2995947.png)

![3-[(3-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2995950.png)


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2995959.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B2995962.png)

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2995964.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2995965.png)
![4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2995967.png)

![N-(4-(pyrrolidin-1-yl)butyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2995969.png)